2-Chloro-4-methyl-benzamidine hydrochloride
Overview
Description
2-Chloro-4-methyl-benzamidine hydrochloride, also known as CMH, is a chemical compound with the CAS Number: 1187929-09-4 and Linear Formula: C8H10Cl2N2 . It has a molecular weight of 205.09 and is an off-white solid .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-4-methylbenzenecarboximidamide hydrochloride . The InChI code is 1S/C8H9ClN2.ClH/c1-5-2-3-6(8(10)11)7(9)4-5;/h2-4H,1H3,(H3,10,11);1H .Physical and Chemical Properties Analysis
This compound is an off-white solid . It has a molecular weight of 205.08 g/mol.Scientific Research Applications
Chemical Synthesis and Derivative Formation
2-Chloro-4-methyl-benzamidine hydrochloride is employed in the synthesis of novel compounds. For instance, it's used in reactions with chalcone and substituted chalcones to produce 2,4,6-triarylpyrimidines, which are further reacted to yield other complex molecules (Harutyunyan, Panosyan, & Danagulyan, 2020). Similarly, this compound partakes in iodine-catalyzed oxidative cross-coupling with methyl ketones under metal-free and peroxide-free conditions, forming α-ketoimides (Wu, Gao, Liu, & Wu, 2014).
Inhibitor Studies
In the realm of biochemistry, this compound and its analogs are scrutinized for their inhibitory effects on enzymes like thrombin and factor Xa. This involves studying the binding mode of inhibitors to these enzymes, where benzamidine-based inhibitors exhibit varied conformations and interactions, indicating their potential as antithrombotic agents (Nar et al., 2001).
Catalytic and Biological Activity
Complexes formed using this compound are analyzed for their catalytic effects and biological activity. For instance, organotin(IV) complexes involving 2-mercapto-4-methyl-pyrimidine hydrochloride (a derivative) are used to study their influence on the catalytic peroxidation of linoleic acid, showing potential in medicinal chemistry and pharmacology (Xanthopoulou et al., 2008).
Synthesis of Antimicrobial Agents
Additionally, this compound serves in the synthesis of antimicrobial agents. Pyrazolo[3,4-d]pyrimidine derivatives, synthesized via reactions involving benzamidine hydrochloride, display significant antibacterial activity, demonstrating its relevance in the development of new therapeutic compounds (Rostamizadeh et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-4-methylbenzenecarboximidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2.ClH/c1-5-2-3-6(8(10)11)7(9)4-5;/h2-4H,1H3,(H3,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVALSFJBNAGJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=N)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.